Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)-
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Overview
Description
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a pyridoquinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can be used in a series of condensation and cyclization reactions to form the desired quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Pyrido(2,3-b)quinolin-5-one derivatives
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
- Pyrido[2,3-d]pyrimidin-5-ones
Uniqueness
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
73855-28-4 |
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Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-methyl-10-[2-(4-nitrophenyl)-2-oxoethyl]-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C21H19N3O4/c1-22-12-4-6-17-20(26)16-5-2-3-7-18(16)23(21(17)22)13-19(25)14-8-10-15(11-9-14)24(27)28/h2-3,5,7-11H,4,6,12-13H2,1H3 |
InChI Key |
AKPWFVQYUKUIME-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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